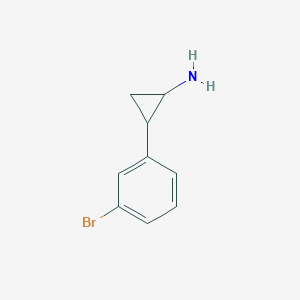

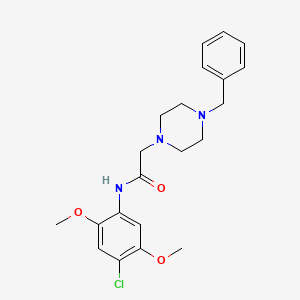

![molecular formula C19H19N3O3S B3012196 N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide CAS No. 1903025-60-4](/img/structure/B3012196.png)

N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, is a derivative of nicotinamide, which is a form of vitamin B3 and has various biological activities. Nicotinamide and its derivatives are widely studied for their potential therapeutic applications, including their role in the prevention and treatment of pellagra, a disease caused by niacin deficiency . The compound also contains a thiazole moiety, which is a heterocyclic compound that often contributes to the biological activity of pharmaceuticals .

Synthesis Analysis

The synthesis of related nicotinamide derivatives has been described in the literature. For instance, new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole were prepared from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole by known methods . Although the specific synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is not detailed in the provided papers, similar synthetic routes could potentially be applied, involving the formation of amide bonds and the introduction of the tetrahydro-2H-pyran-4-yl)oxy group.

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives can be characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis . These methods help in confirming the identity and purity of the synthesized compounds. The presence of the thiazole ring and the pyran moiety in the compound would likely contribute to its unique chemical properties and biological activity.

Chemical Reactions Analysis

Nicotinamide derivatives can undergo various chemical reactions, including methylation and oxidation. For example, N-methyl-nicotinamide chloride can be oxidized to the amide of N-methyl-2-pyridone-5-carboxylic acid . These reactions are important for understanding the metabolism and pharmacokinetics of the compounds in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide derivatives are influenced by their molecular structure. The introduction of different functional groups, such as the thiazole and pyran moieties, can affect properties like solubility, melting point, and stability. The biological activity of these compounds, including their antimicrobial properties, has been evaluated in vitro, with some derivatives showing activity comparable to standard drugs . The interaction networks in cocrystals of nicotinamide with other compounds, such as dihydroxybenzoic acids, reflect the relative affinity of functional groups and can provide insights into the compound's behavior in a biological context .

科学的研究の応用

Structural and Energetic Analysis

A study by Jarzembska et al. (2017) on the structural and energetic analysis of molecular assemblies in a series of nicotinamide and pyrazinamide cocrystals with dihydroxybenzoic acids provides insights into the basic recognition patterns and crystal lattice energetic features of compounds like N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. This research is crucial for understanding the molecular interactions and stability of such compounds (Jarzembska et al., 2017).

Nicotinamide N-Methyltransferase Activity

Research on nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide, pyridine, and related compounds, is relevant to the study of compounds like N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide. A study by Rini et al. (1990) explores the biochemical properties and individual variation of NNMT, providing valuable insights into the metabolic pathways involving such compounds (Rini et al., 1990).

Utilization by Mammals, Insects, and Bacteria

The utilization of nicotinamide derivatives by mammals, insects, and bacteria, as studied by Ellinger et al. (1947), offers a broader understanding of the biological activity and potential applications of compounds like N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide in various organisms (Ellinger et al., 1947).

Antibacterial Activity

A study by Palkar et al. (2017) on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, a class similar to N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, reveals potential antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research is significant for understanding the antimicrobial potential of such compounds (Palkar et al., 2017).

Anticancer Agents

The design and synthesis of thiazolyl-pyrazole derivatives, as researched by Sayed et al. (2019), which include structures similar to N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, highlight the therapeutic potential of these compounds as anticancer agents. This study contributes to the understanding of the anticancer properties of such compounds (Sayed et al., 2019).

特性

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-12-21-16-10-14(3-4-17(16)26-12)22-19(23)13-2-5-18(20-11-13)25-15-6-8-24-9-7-15/h2-5,10-11,15H,6-9H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHCRBPFNVOYCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CN=C(C=C3)OC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

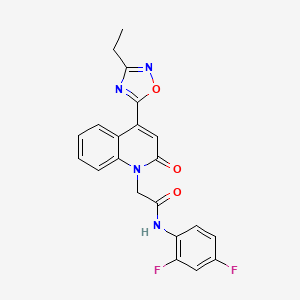

![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)

![3-(2-chlorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012114.png)

![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-[(4-chlorophenyl)methyl]naphthalen-1-amine](/img/structure/B3012123.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)